molecular formula C10H12N2O2S B7728687 4-[(N-ethyl-C-sulfanylcarbonimidoyl)amino]benzoic acid

4-[(N-ethyl-C-sulfanylcarbonimidoyl)amino]benzoic acid

Cat. No.: B7728687
M. Wt: 224.28 g/mol
InChI Key: MQTOJOFMYPZZOR-UHFFFAOYSA-N
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Description

4-[(N-ethyl-C-sulfanylcarbonimidoyl)amino]benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety substituted with an N-ethyl-C-sulfanylcarbonimidoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(N-ethyl-C-sulfanylcarbonimidoyl)amino]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzoic Acid Derivative: The synthesis begins with the preparation of a benzoic acid derivative, which can be achieved through various methods, such as the oxidation of toluene or the hydrolysis of benzoyl chloride.

    Introduction of the N-ethyl-C-sulfanylcarbonimidoyl Group: The next step involves the introduction of the N-ethyl-C-sulfanylcarbonimidoyl group. This can be achieved through a nucleophilic substitution reaction, where an appropriate nucleophile reacts with a suitable electrophile to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[(N-ethyl-C-sulfanylcarbonimidoyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(N-ethyl-C-sulfanylcarbonimidoyl)amino]benzoic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(N-ethyl-C-sulfanylcarbonimidoyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-aminobenzoic acid: A simpler analog with an amino group instead of the N-ethyl-C-sulfanylcarbonimidoyl group.

    N-ethylbenzoic acid: A compound with an ethyl group attached to the benzoic acid moiety.

    Sulfanylbenzoic acid: A compound with a sulfanyl group attached to the benzoic acid moiety.

Uniqueness

4-[(N-ethyl-C-sulfanylcarbonimidoyl)amino]benzoic acid is unique due to the presence of the N-ethyl-C-sulfanylcarbonimidoyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various applications.

Properties

IUPAC Name

4-[(N-ethyl-C-sulfanylcarbonimidoyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-2-11-10(15)12-8-5-3-7(4-6-8)9(13)14/h3-6H,2H2,1H3,(H,13,14)(H2,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTOJOFMYPZZOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C(NC1=CC=C(C=C1)C(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN=C(NC1=CC=C(C=C1)C(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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